molecular formula C18H20ClFN2O2S B4426738 1-BENZYL-4-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE

1-BENZYL-4-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE

Cat. No.: B4426738
M. Wt: 382.9 g/mol
InChI Key: ZGBHKPXWWRRIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-4-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the piperazine ring, along with a chlorofluorophenyl group and a methanesulfonyl group

Preparation Methods

The synthesis of 1-BENZYL-4-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the benzyl group: The piperazine intermediate is then reacted with benzyl chloride in the presence of a base, such as sodium hydroxide, to form the benzyl-substituted piperazine.

    Attachment of the chlorofluorophenyl group: The benzyl-substituted piperazine is reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the chlorofluorophenyl group.

    Introduction of the methanesulfonyl group: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-BENZYL-4-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorofluorophenyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential as a drug candidate, particularly in the development of new therapeutic agents targeting specific diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to modulate cellular signaling.

Comparison with Similar Compounds

1-BENZYL-4-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE can be compared with other piperazine derivatives, such as:

    1-Benzyl-4-(2-chlorophenyl)piperazine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    1-Benzyl-4-(2-fluorophenyl)piperazine: Lacks the chlorine atom, which may influence its pharmacokinetic properties.

    1-Benzyl-4-(2-chloro-6-fluorophenyl)piperazine: Lacks the methanesulfonyl group, which may impact its solubility and stability.

The presence of the chlorofluorophenyl and methanesulfonyl groups in this compound makes it unique and may confer specific advantages in terms of chemical reactivity, biological activity, and physicochemical properties.

Properties

IUPAC Name

1-benzyl-4-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O2S/c19-17-7-4-8-18(20)16(17)14-25(23,24)22-11-9-21(10-12-22)13-15-5-2-1-3-6-15/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBHKPXWWRRIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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